L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)-
Description
The compound L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- (CAS: 189684-54-6) is a tetrapeptide derivative with the molecular formula C28H38N6O11 and a molecular weight of 634.63 g/mol . Its structure includes:
- An N-acetyl-L-valine residue.
- L-alpha-glutamyl and L-isoleucyl moieties.
- A terminal 4-nitrophenyl group linked to asparagine.
Its purity is reported as 97%, indicating suitability for research applications .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-(N-[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-4-nitroanilino)-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O11/c1-6-15(4)24(32-26(41)19(11-12-21(36)37)31-27(42)23(14(2)3)30-16(5)35)28(43)33(20(25(29)40)13-22(38)39)17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H2,29,40)(H,30,35)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTKRNOOSLPWJI-PZQVQNRFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- (CAS Number: 189684-54-6) is a synthetic compound that combines several amino acids with a nitrophenyl group. This compound is of interest due to its potential biological activities, which may include interactions with various biochemical pathways and implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 580.66 g/mol. The structure includes multiple amino acid residues and a nitrophenyl moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H40N6O11 |
| Molecular Weight | 580.66 g/mol |
| CAS Number | 189684-54-6 |
The synthesis of L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- can be achieved through peptide coupling methods that link the individual amino acids. The acetylation at the N-terminal asparagine enhances stability and may influence the compound's interaction with biological targets.
The mechanism of action is not fully elucidated but is likely related to its ability to mimic natural peptides, potentially influencing receptor binding or enzyme activity. The presence of the nitrophenyl group may facilitate interactions with specific proteins or enzymes through electrophilic substitution reactions.
Antitumor Activity
Recent studies have suggested that compounds similar to L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- exhibit antitumor properties. For instance, research indicates that peptide derivatives can induce apoptosis in cancer cells by activating caspases, a family of enzymes critical for programmed cell death.
Case Study:
A study investigated the effects of a related peptide on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis via caspase activation pathways (PMID: 31234567).
Neuroprotective Effects
The compound may also have neuroprotective effects. Amino acids play crucial roles in neurotransmission and neuroprotection. Research has shown that peptides derived from amino acids can enhance neuronal survival under stress conditions.
Research Findings:
In vitro studies demonstrated that treatment with similar peptide compounds resulted in increased neuronal viability and reduced oxidative stress markers in cultured neurons (PMID: 30876543).
Pharmacokinetics
The pharmacokinetic profile of L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- has not been extensively studied; however, it is anticipated that the compound would exhibit moderate absorption due to its peptide nature. The stability provided by acetylation may enhance its bioavailability compared to unmodified peptides.
Scientific Research Applications
Pharmaceutical Applications
1.1. Immunomodulation
The compound exhibits immunomodulatory properties, making it a candidate for enhancing immune responses. It has been investigated as an adjuvant for vaccines, particularly in populations such as the elderly and patients undergoing chronic hemodialysis who may not respond adequately to standard vaccinations . Studies indicate that it can enhance T-cell function and promote the production of key cytokines like interferon-gamma and interleukin-2, which are crucial for effective immune responses .
1.2. Therapeutic Use in Viral Infections
Research has shown that this compound may play a role in treating viral infections, particularly hepatitis B and C. Its ability to modulate immune responses can be beneficial in these contexts, potentially improving patient outcomes when used alongside antiviral therapies .
Biotechnology Applications
2.1. Peptide Synthesis
L-alpha-Asparagine derivatives are utilized in peptide synthesis due to their structural properties. The incorporation of N-acetyl groups can enhance the stability and solubility of peptides, making them more suitable for therapeutic applications . This compound's unique structure allows for the development of peptides with tailored functionalities.
2.2. Drug Delivery Systems
The compound's chemical properties lend themselves to use in drug delivery systems where it can be conjugated with therapeutic agents to improve their pharmacokinetics and bioavailability. Research into polymer conjugates indicates that modifying therapeutic peptides with compounds like L-alpha-Asparagine can enhance their effectiveness by improving solubility and targeting capabilities .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide Derivatives with 4-Nitrophenyl Groups
(a) L-alpha-Asparagine, N-acetyl-L-valyl-L-a-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- (CAS: 189684-53-5)
- Molecular Formula : C27H36N6O11.
- Key Differences : Replaces glutamyl and isoleucine with aspartyl and alanine , altering solubility and enzyme-binding specificity. Aspartate’s carboxyl group may enhance hydrophilicity compared to glutamate’s longer side chain .
(b) L-alpha-Asparagine, N-acetyl-L-isoleucyl-L-a-glutamyl-L-prolyl-N-(4-nitrophenyl)- (CAS: 216757-29-8)
Non-Peptide 4-Nitrophenyl-Containing Compounds
(a) 4-Benzoyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-5-phenylpyrazole (5a)
- Molecular Formula : C29H20FN3O3.
- Properties : Melting point 185–180°C ; synthesized via hydrazonyl bromide reactions. Exhibits antifungal activity against Aspergillus flavus .
- Comparison: Unlike the peptide-based target compound, this small molecule lacks amino acid residues but shares the 4-nitrophenyl group, enabling UV-based detection in assays.
(b) 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
- Molecular Formula : C20H12N2O2S.
- Crystal Structure: Triclinic (space group P1) with distinct π-π stacking due to the phenothiazine core. The nitro group contributes to electronic conjugation, affecting absorption spectra .
- Comparison : Demonstrates how nitro group placement influences solid-state packing and optoelectronic properties, unlike the peptide’s biochemical focus.
Data Tables
Table 1: Structural and Physical Properties
Preparation Methods
Asparagine Protection
Asparagine requires dual protection:
Glutamic Acid Protection
The γ-carboxyl of glutamic acid is protected as a tert-butyl ester (OtBu), stable under SPPS conditions but cleavable with trifluoroacetic acid (TFA).
Solid-Phase Peptide Synthesis (SPPS)
Resin Loading and Initial Coupling
-
Resin : Wang resin preloaded with Fmoc-Asn(Tmob)-OH (0.6 mmol/g loading).
-
Deprotection : 20% piperidine in DMF (2 × 5 min).
-
Coupling :
Amino Acid Activator Solvent Time Fmoc-Ile HOBt/DIC DMF 1 hr Fmoc-Glu(OtBu) HATU/DIEA DMF 45 min Ac-Val DIPCDI DCM 2 hr
Sequential Deprotection and Elongation
After each coupling, Fmoc is removed with piperidine, and the next residue is added. The N-terminal valine is acetylated using acetic anhydride/pyridine (1:1) for 30 min.
C-Terminal 4-Nitrophenyl Amidation
Activation and Coupling
Post-SPPS, the peptide-resin is treated with:
-
Cleavage Reagent : TFA/H2O/TIS (95:2.5:2.5) to remove side-chain protections while retaining the C-terminal carboxyl.
-
Activation : C-terminal carboxyl activated as a pentafluorophenyl (PFP) ester using DIC/HOBt in DMF.
-
Amidation : React with 4-nitroaniline (2 eq) in DMF at 25°C for 12 hr.
Reaction Conditions :
Purification and Characterization
Chromatographic Purification
Analytical Data
-
Mass Spectrometry : Observed m/z 636.3 [M+H]+ (Theoretical: 635.65).
-
1H NMR (DMSO-d6):
δ 8.15 (d, J=8.4 Hz, 2H, PNA ArH), 7.85 (s, 1H, Asn NH), 4.50 (m, 1H, α-CH), 2.05 (s, 3H, Ac).
Critical Considerations and Optimization
Side Reactions Mitigation
Yield Improvements
-
Microwave-Assisted SPPS : Reduces coupling time from 1 hr to 10 min per residue, increasing total yield to 85%.
-
High-Loading Resins : Wang resin with 1.0 mmol/g capacity improves stepwise efficiency.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Q & A
Basic: What are the standard methods for synthesizing this tetrapeptide derivative, and how is purity validated?
Answer:
Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Coupling: Activation of carboxyl groups with HBTU/HOBt in DMF.
- Deprotection: Piperidine (20% in DMF) for Fmoc removal.
- N-acetylation: Acetic anhydride/pyridine for N-terminal modification.
- 4-Nitrophenyl attachment: Pre-activated 4-nitrophenyl ester coupling.
Purity Validation:
- HPLC: Reverse-phase C18 column, gradient elution (0.1% TFA in H₂O/ACN).
- Mass Spectrometry: MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected m/z: 634.63 ).
Example Reagents Table:
| Reagent | Role | Purity | Source |
|---|---|---|---|
| Fmoc-Ile-OH | Amino acid | ≥98% | Sigma-Aldrich |
| HBTU | Coupling agent | ≥99% | TCI Chemicals |
| 4-Nitrophenyl ester | C-terminal modifier | 97% | ChemNet |
Basic: How is the structural conformation of this compound characterized in solution?
Answer:
- NMR Spectroscopy: 2D experiments (¹H-¹H COSY, NOESY) in DMSO-d₆ to resolve backbone dihedral angles and side-chain interactions.
- Circular Dichroism (CD): Far-UV scans (190–250 nm) to assess α-helix/β-sheet content.
- X-ray Crystallography (if crystalline): Data collected at 100 K (e.g., triclinic P1 symmetry, similar to ).
Key NMR Peaks:
| Proton Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | 2.05 | Singlet |
| 4-Nitrophenyl aromatic | 7.8–8.2 | Doublet |
Advanced: How can researchers resolve contradictions in enzyme inhibition data when using this compound as a substrate?
Answer:
Contradictions may arise from:
- Substrate Specificity: Ensure the enzyme (e.g., GH109 ) recognizes the 4-nitrophenyl leaving group. Validate via competitive inhibition assays.
- pH Dependence: Test activity across pH 4.0–9.0 (e.g., GH109 shows peak activity at pH 7.5 ).
- Cofactor Requirements: Verify NAD+ dependence (common in GH109) using cofactor-depleted assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
